molecular formula C14H11N3O2 B2984208 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 500228-75-1

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2984208
CAS No.: 500228-75-1
M. Wt: 253.261
InChI Key: MWSPACLDBIUIBS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazo[1,2-a]pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug development.

  • Medicine: Its potential pharmacological properties can be explored for therapeutic applications.

  • Industry: The compound's unique properties may find use in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidine derivatives with different substituents

  • Other phenyl-substituted imidazo[1,2-a]pyrimidines

  • Related heterocyclic compounds

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-11-5-3-10(4-6-11)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPACLDBIUIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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